molecular formula C20H18F2N4O4S B2742531 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1105229-68-2

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2742531
CAS RN: 1105229-68-2
M. Wt: 448.44
InChI Key: AWUXQYBOQHAJLG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a furan ring, a piperazine ring, and a difluoromethoxy group attached to a phenyl ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The presence of these functional groups suggests that this compound could have interesting biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thiazole ring is known to undergo reactions with electrophiles at the carbon adjacent to the sulfur atom .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-HIV Activity

The compound’s structural features suggest it might interact favorably with HIV-1. Further studies are warranted to explore its potential as an anti-HIV agent .

Antioxidant Properties

While not directly related to the compound, thiazole derivatives have been investigated for their antioxidant properties. Some synthesized compounds showed potent antioxidant activity .

Other Potential Applications

Given the indole scaffold’s versatility, we can speculate on additional applications:

properties

IUPAC Name

[4-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S/c21-19(22)30-14-5-3-13(4-6-14)23-20-24-15(12-31-20)17(27)25-7-9-26(10-8-25)18(28)16-2-1-11-29-16/h1-6,11-12,19H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUXQYBOQHAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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